Phenylalanyl-alanine
Overview
Description
Phenylalanyl-alanine, also known as F-a dipeptide or phe-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Phenylalanyl-alanine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Phenylalanyl-alanine has been primarily detected in feces.
Scientific Research Applications
Probe for Peptide Transporter 1
L-Phenylalanyl-Ψ[CS-N]-l-alanine (Phe-Ψ-Ala), a thiourea dipeptide, has been evaluated as a probe for peptide transporter 1 (PEPT1). It exhibits high affinity and metabolic stability, making it a useful non-radioactive probe for studying PEPT1, potentially aiding in predicting drug-drug interactions mediated by PEPT1 both in vitro and in vivo (Arakawa et al., 2014).
Molecular Arrangement in Crystal Structure
The crystal structure of L-phenylalanyl-L-alanine dihydrate reveals a new type of molecular arrangement for dipeptides. In this structure, L-Phe and L-Ala side chains aggregate into hydrophobic columns within a hydrogen-bond network, contributing to our understanding of dipeptide structural behavior (Görbitz, 2001).
Genetic Code Exploration
Research involving a mutant yeast phenylalanine transfer RNA with a modified anticodon demonstrates the feasibility of altering the genetic code in Escherichia coli. This alteration enabled efficient replacement of phenylalanine by L-3-(2-naphthyl)alanine at specific codons, providing insights into genetic code manipulation (Kwon, Kirshenbaum, & Tirrell, 2003).
Aggregation and Toxicity of Phenylalanine
Studies on phenylalanine oligomers and fibrils, related to Phenylketonuria, reveal their assembly mechanism and cytotoxic properties. This research enhances our understanding of the molecular basis of Phenylketonuria and the potential for targeted therapeutic strategies (Do, Kincannon, & Bowers, 2015).
Antimicrobial Applications
Research on Phenylalanyl tRNA synthetase (PheRS) substrate mimics has led to the design, synthesis, and evaluation of novel compounds for antimicrobial purposes. This highlights the potential of PheRS as a target for developing new antimicrobial agents (Noureldin et al., 2022).
Interaction with Micelles
Research on the interaction of alanyl-phenylalanyl-alanine with cesium perfluorooctanoate micelles contributes to understanding peptide-micelle interactions, a crucial aspect in studying peptide behavior in various environments (Pizzanelli, Forte, Monti, & Schweitzer‐Stenner, 2008).
properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZLCFIAINOQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001642 | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-alanine | |
CAS RN |
80924-58-9 | |
Record name | NSC524461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.